![molecular formula C27H25ClN6OS B2952570 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 688792-58-7](/img/structure/B2952570.png)

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

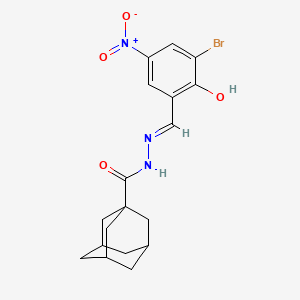

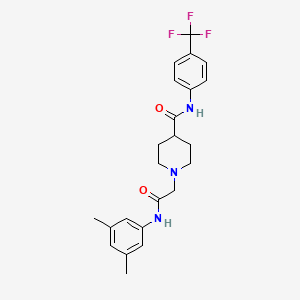

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C27H25ClN6OS and its molecular weight is 517.05. The purity is usually 95%.

BenchChem offers high-quality N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

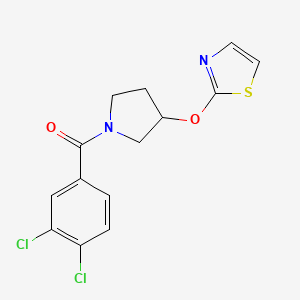

The compound N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide is a part of a broader class of chemicals that have been synthesized and studied for their diverse chemical properties and potential applications in scientific research. For instance, the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones has been explored under palladium-catalyzed Buchwald–Hartwig coupling reactions, highlighting the compound's relevance in organic synthesis and chemical research (Nowak et al., 2015). These compounds, including similar structures to the one , have shown significant anticancer activity, suggesting potential applications in medicinal chemistry.

Biological and Pharmacological Research

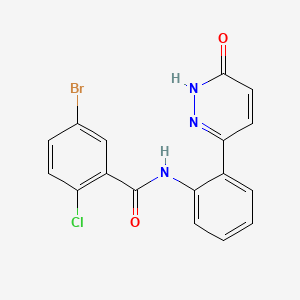

Extensive research has been conducted on the biological and pharmacological activities of quinazoline derivatives, which includes compounds structurally related to N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide. For example, the design and synthesis of novel quinazoline derivatives containing piperazine analogs have demonstrated potent antiproliferative activities against various cancer cell lines (Li et al., 2020). This underscores the compound's relevance in the development of new anticancer therapies.

Antimicrobial and Antifungal Applications

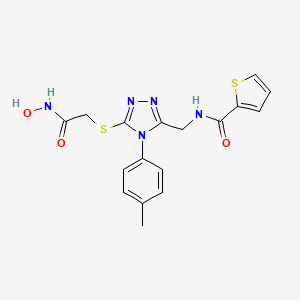

Compounds with similar structures have been evaluated for their antimicrobial and antifungal activities. The design, synthesis, and biological evaluation of such compounds have shown significant biological activity against standard bacterial and fungal strains, presenting a promising avenue for the development of new antimicrobial and antifungal agents (ANISETTI & Reddy, 2012).

Potential as Fluorescent Probes

The synthesis and spectroscopic characterization of benzimidazo[1,2-a]quinolines, substituted with nuclei such as piperidine and piperazine, have been investigated for their potential applications as DNA-specific fluorescent probes. These studies indicate the compound's potential utility in biochemical and molecular biology research for the detection and analysis of DNA (Perin et al., 2011).

Mechanism of Action

Target of action

The compound contains a piperazine moiety, which is a common structural feature in many drugs. Piperazine derivatives have been found to interact with a variety of targets, including dopamine receptors , histamine receptors , and others.

Mode of action

The exact mode of action would depend on the specific target. For example, if the compound acts on dopamine receptors, it could either inhibit or stimulate the activity of these receptors, leading to changes in neurotransmission .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and distributed throughout the body .

properties

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN6OS/c28-19-4-3-5-20(17-19)33-14-12-32(13-15-33)11-10-29-26(35)18-8-9-21-23(16-18)31-27(36)34-24-7-2-1-6-22(24)30-25(21)34/h1-9,16-17H,10-15H2,(H,29,35)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCNPBXWYLKBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC(=CC=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)

![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)